- Charge-activated TADDOLs: Recyclable organocatalysts for asymmetric (hetero-)Diels-Alder reactions, Journal of Physical Organic Chemistry, 2022, 35(9),
Cas no 93379-49-8 ((+)-TADDOL)
(+)-TADDOL structure
Product Name:(+)-TADDOL
CAS 번호:93379-49-8
MF:C31H30O4
메가와트:466.567509174347
MDL:MFCD00010079
CID:61625
PubChem ID:24856047
Update Time:2024-10-26
(+)-TADDOL 화학적 및 물리적 성질
이름 및 식별자
-
- (+)-4,5-Bis[hydroxy(diphenyl)methyl]-2,2-dimethyl-1,3-dioxolane
- (2S,3S)-(-)-4,5-Bis(diphenylhydroxymethyl)-2,2-dimethyl-1,3-dioxolane
- (4S,5S)-4,5-Bis(diphenylhydroxymethyl)-2,2-dimethyldioxolane
- 1,1,4,4-Tetraphenyl-2,3-O-isopropylidene-L-threitol
- ((4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(diphenylmethanol)
- (+)-Taddol
- DIMETHY-1,3-DIOXOLANE-4,5-DIYL (2,2-)
- (+)-(4S,5S)-TADDOL
- (+)-2,6-BIS[(4R)-4-(I-PROPYL)-2-OXAZOLIN-2-YL]PYRIDINE
- (S)-iPr-PyBox
- (S,S)-2,2'-(2,6-Pyridinediyl)bis(4-isopropyl-2-oxazoline)
- (S,S)-ip-pybox
- (S,S)-Pri-Pybox
- (S,S)-Pybox-i-Pr
- (S,S)-TADDOL
- ?(+)-Taddol
- [(S,S)-i-Pr-Pybox]
- 2,6-bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)pyridine
- 2,6-Bis[(4S)-(-)-isopropyl-2-oxazolin-2-yl]pyridine
- (+)-trans-α,α'-(2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(diphenylmethanol)
- (2S,3S)-2,3-O-Isopropylidene-1,1,4,4-tetraphenyl-1,2,3,4-butanetetrol
- (+)-2,3-O-Isopropylidene-1,1,4,4-tetraphenyl-D-threitol
- (4S,5S)-2,2-Dimethyl-alpha,alpha,alpha',alpha'-tetraphenyldioxolane-4,5-dimethanol
- C31H30O4
- [(4S,5S)-2,2-dimethyl-1,3-dioxolane-4,5-diyl]bis(diphenylmethanol)
- (4S,5S)-2,2-Dimethyl-lla pound inverted question marka pound inverted question marketraphenyldioxolane-4,5-dimethanol
- (S,s)
- (4S,5S)-2,2-Dimethyl-α4,α4,α5,α5-tetraphenyl-1,3-dioxolane-4,5-dimethanol (ACI)
- 1,3-Dioxolane-4,5-dimethanol, 2,2-dimethyl-α,α,α′,α′-tetraphenyl-, (4S,5S)- (9CI)
- 1,3-Dioxolane-4,5-dimethanol, 2,2-dimethyl-α,α,α′,α′-tetraphenyl-, (4S-trans)- (ZCI)
- (+)-Taddol I
- (+)-trans-α,α′-(2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(diphenylmethanol)
- (4S,5S)-4,5-Bis(hydroxydiphenylmethyl)-2,2-dimethyl-1,3-dioxolane
- (4S,5S)-Taddol
- (S)-Taddol
- (S,S)-2,2-Dimethyl-α,α,α′,α′-tetraphenyl-1,3-dioxolane-4,5-dimethanol
- (S,S)-4,5-Bis(diphenylhydroxymethyl)-2,2-dimethyl-1,3-dioxolane
- SCHEMBL4383952
- B2048
- T71474
- DTXSID701317964
- CS-W013767
- AS-11054
- A1-24353
- (4S,5S)-2,2-Dimethyl- alpha , alpha , alpha ', alpha '-tetraphenyldioxolane-4,5-dimethanol
- AKOS016842871
- MFCD00010079
- [(4S,5S)-5-(hydroxydiphenylmethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]diphenylmethanol
- [(4S,5S)-5-[hydroxy(diphenyl)methyl]-2,2-dimethyl-1,3-dioxolan-4-yl]-diphenylmethanol
- (+)-45-Bis[hydroxy(diphenyl)methyl]-22-dimethyl-13-dioxolane
- (+)-trans-Alpha,alpha'-(2,2-dimethyl-1,3-dioxolane-4,5-diyl)bis(diphenylmethanol)
- ((4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis-(diphenylmethanol)
- 93379-49-8
- (4S,5S)-2,2-Dimethyl-alpha,alpha,alpha',alpha'-tetraphenyldioxolane-4,5-dimethanol, 97%
- (+)-TADDOL
-
- MDL: MFCD00010079
- 인치: 1S/C31H30O4/c1-29(2)34-27(30(32,23-15-7-3-8-16-23)24-17-9-4-10-18-24)28(35-29)31(33,25-19-11-5-12-20-25)26-21-13-6-14-22-26/h3-22,27-28,32-33H,1-2H3/t27-,28-/m0/s1
- InChIKey: OWVIRVJQDVCGQX-NSOVKSMOSA-N
- 미소: C(C1C=CC=CC=1)(C1C=CC=CC=1)([C@H]1OC(C)(C)O[C@@H]1C(C1C=CC=CC=1)(C1C=CC=CC=1)O)O
- BRN: 4724097
계산된 속성
- 정밀분자량: 466.21400
- 동위원소 질량: 466.21440943g/mol
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 2
- 수소 결합 수용체 수량: 4
- 중원자 수량: 35
- 회전 가능한 화학 키 수량: 6
- 복잡도: 574
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 2
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 토폴로지 분자 극성 표면적: 58.9
- 표면전하: 0
- 소수점 매개변수 계산 참조값(XlogP): 5.2
실험적 성질
- 색과 성상: Powder
- 밀도: 1.2
- 융해점: 194.0 to 198.0 deg-C
- 비등점: 633.2 ℃ at 760 mmHg
- 플래시 포인트: 336.718℃
- 굴절률: 1.615
- PSA: 58.92000
- LogP: 5.37870
- 비선광도: -62.6 º (c=1 in chloroform)
- 광학 활성: [α]19/D +67°, c = 1 in chloroform
- 용해성: 미확정
(+)-TADDOL 보안 정보
- 신호어:Warning
- 피해 선언: H315; H319; H335
- 경고성 성명: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- 위험물 운송번호:NONH for all modes of transport
- WGK 독일:3
- 위험 범주 코드: 20/21/22-36/37/38
- 보안 지침: S26; S36
-
위험물 표지:
- 저장 조건:Store at room temperature
- 위험 용어:R20/21/22
(+)-TADDOL 가격추가 >>
| 관련 분류 | No. | Product Name | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 264997-1G |
(+)-TADDOL |
93379-49-8 | 97% | 1G |
¥737.47 | 2022-02-24 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-BH844-1g |
(+)-TADDOL |
93379-49-8 | 98% | 1g |
215CNY | 2021-05-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-BH844-200mg |
(+)-TADDOL |
93379-49-8 | 98% | 200mg |
72CNY | 2021-05-10 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B803588-25g |
(+)-4,5-Bis[hydroxy(diphenyl)methyl]-2,2-dimethyl-1,3-dioxolane |
93379-49-8 | 97.0% | 25g |
¥1,128.00 | 2022-10-10 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B2048-5G |
(+)-4,5-Bis[hydroxy(diphenyl)methyl]-2,2-dimethyl-1,3-dioxolane |
93379-49-8 | >97.0%(HPLC) | 5g |
¥850.00 | 2024-04-15 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R015889-1g |
(+)-TADDOL |
93379-49-8 | 97% | 1g |
¥46 | 2024-05-20 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R015889-5g |
(+)-TADDOL |
93379-49-8 | 97% | 5g |
¥149 | 2024-05-20 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R015889-250mg |
(+)-TADDOL |
93379-49-8 | 97% | 250mg |
¥27 | 2024-05-20 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B803588-200mg |
(+)-4,5-Bis[hydroxy(diphenyl)methyl]-2,2-dimethyl-1,3-dioxolane |
93379-49-8 | 97.0% | 200mg |
¥37.00 | 2022-10-10 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B803588-250mg |
(+)-4,5-Bis[hydroxy(diphenyl)methyl]-2,2-dimethyl-1,3-dioxolane |
93379-49-8 | 97.0% | 250mg |
¥45.00 | 2022-10-10 |
(+)-TADDOL 합성 방법
합성 방법 1
반응 조건
1.1 Solvents: Tetrahydrofuran ; 30 min, 0 °C; overnight, rt
1.2 Reagents: Ammonium chloride Solvents: Water ; rt
1.2 Reagents: Ammonium chloride Solvents: Water ; rt
참조
합성 방법 2
반응 조건
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Benzene ; reflux
1.2 -
1.2 -
참조
- Selective synthesis by using crystal field and various asymmetric field, Nihon Daigaku Seisan Kogakubu Haiteku Risachi Senta Kenkyu Hokokusho, 2004, 2,
합성 방법 3
반응 조건
참조
- Atroposelective Kinetic Resolution of 8H-Indeno[1,2-c]thiophen-8-ols via Pd-Catalyzed C-C Bond Cleavage Reaction, Organic Letters, 2022, 24(12), 2387-2392
합성 방법 4
반응 조건
참조
- Rearrangement of Homoallylic Alcohols Induced by DAST, Organic Letters, 2006, 8(10), 2091-2094
합성 방법 5
반응 조건
참조
- Asymmetric alkylation catalyzed by chiral alkali metal alkoxides of TADDOL. Synthesis of α-methyl amino acids, Russian Chemical Bulletin (Translation of Izvestiya Akademii Nauk, 1999, 48(5), 917-923
합성 방법 6
반응 조건
참조
- Formation of racemic compound crystals by mixing of two enantiomeric crystals in the solid state. Liquid transport of molecules from crystal to crystal, Journal of the Chemical Society, 1997, (9), 1877-1885
합성 방법 7
반응 조건
참조
- Synthesis of tetraaryl 1,4-diol chiral ligands, Yanbian Daxue Xuebao, 1996, 22(4), 26-28
합성 방법 8
반응 조건
참조
- Resolution of organic compounds via inclusion complexes with trans-2,2-dimethyl-α,α,α',α'-tetraphenyl-1,3-dioxolane-4,5-dimethanol, Japan, , ,
합성 방법 9
반응 조건
1.1 Reagents: Diisobutylaluminum hydride Solvents: Dichloromethane , Toluene ; -78 °C; 1 h, -78 °C
1.2 Reagents: Potassium sodium tartrate Solvents: Ethyl acetate , Water ; -78 °C; 2 h, -78 °C
1.3 Solvents: Diethyl ether , Tetrahydrofuran ; 0 °C; 2 h, 0 °C; 0 °C → -78 °C
1.4 Solvents: Diethyl ether ; 18 h, -78 °C
1.5 Reagents: Water ; -78 °C; -78 °C → rt; 24 h, rt
1.2 Reagents: Potassium sodium tartrate Solvents: Ethyl acetate , Water ; -78 °C; 2 h, -78 °C
1.3 Solvents: Diethyl ether , Tetrahydrofuran ; 0 °C; 2 h, 0 °C; 0 °C → -78 °C
1.4 Solvents: Diethyl ether ; 18 h, -78 °C
1.5 Reagents: Water ; -78 °C; -78 °C → rt; 24 h, rt
참조
- Synthetic Approach to Wortmannilactone C, Organic Letters, 2015, 17(4), 816-819
합성 방법 10
반응 조건
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ; 2 h, reflux; reflux → rt
1.2 Solvents: Tetrahydrofuran ; 12 h, reflux; reflux → rt
1.3 Reagents: Hydrochloric acid , Ammonium chloride Solvents: Water ; rt
1.2 Solvents: Tetrahydrofuran ; 12 h, reflux; reflux → rt
1.3 Reagents: Hydrochloric acid , Ammonium chloride Solvents: Water ; rt
참조
- Chiral Aluminum Complex Controls Enantioselective Nickel-Catalyzed Synthesis of Indenes: C-CN Bond Activation, Angewandte Chemie, 2020, 59(19), 7439-7443
합성 방법 11
반응 조건
1.1 Reagents: Magnesium , Iodine Solvents: Tetrahydrofuran ; reflux
참조
- Ni-Al Bimetallic Catalyzed Enantioselective Cycloaddition of Cyclopropyl Carboxamide with Alkyne, Journal of the American Chemical Society, 2017, 139(50), 18150-18153
합성 방법 12
반응 조건
1.1 Reagents: Sodium aluminum hydride Solvents: Tetrahydrofuran ; rt; 5 min, rt
참조
- Chiral hydride complexes, World Intellectual Property Organization, , ,
합성 방법 13
반응 조건
1.1 Solvents: Tetrahydrofuran
참조
- Design of a new chiral host compound, trans-4,5-bis(hydroxydiphenylmethyl)-2,2-dimethyl-1,3-dioxacyclopentane. An effective optical resolution of bicyclic enones through host-guest complex formation, Tetrahedron Letters, 1988, 29(5), 551-4
합성 방법 14
반응 조건
참조
- Asymmetric PTC C-alkylation catalyzed by chiral derivatives of tartaric acid and aminophenols. Synthesis of (R)- and (S)-α-methyl amino acids, Journal of Organic Chemistry, 2000, 65(21), 7041-7048
합성 방법 15
반응 조건
참조
- Large-scale preparation of α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanol derivatives (TADDOLs), useful auxiliaries for enantioselective synthesis and their structure in the solid state, Chimia, 1991, 45, 238-41
합성 방법 16
반응 조건
1.1 Solvents: Diethyl ether , Tetrahydrofuran
1.2 Solvents: Diethyl ether
1.3 Reagents: Ammonium fluoride Solvents: Water
1.2 Solvents: Diethyl ether
1.3 Reagents: Ammonium fluoride Solvents: Water
참조
- Enantioselective Allyltitanations and Metathesis Reactions. Application to the Synthesis of Piperidine Alkaloids (+)-Sedamine and (-)-Prosophylline, Journal of Organic Chemistry, 2002, 67(7), 1982-1992
합성 방법 17
반응 조건
1.1 Solvents: Diethyl ether , Tetrahydrofuran ; -78 °C; 10 min, -78 °C; 3 h, 0 °C; 0 °C → -78 °C
1.2 Solvents: Diethyl ether ; -78 °C; 20 h, -78 °C
1.3 Solvents: Water ; -78 °C; 48 h, rt; 16 h, 0 °C
1.2 Solvents: Diethyl ether ; -78 °C; 20 h, -78 °C
1.3 Solvents: Water ; -78 °C; 48 h, rt; 16 h, 0 °C
참조
- Synthesis of a Platform To Access Bistramides and Their Analogues, Organic Letters, 2011, 13(22), 6018-6021
(+)-TADDOL Raw materials
- Allylmagnesium chloride
- Phenylmagnesium chloride
- (+)-Diethyl L-tartrate
- N-[(E)-1-carbamoyl-2-(4-chlorophenyl)ethenyl]furan-2-carboxamide
- Imidodicarbonic acid, (2-oxoethyl)-, bis(1,1-dimethylethyl) ester
- (4S,5S)-Diethyl 2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate
- (+)-TADDOL
- Titanium, chloro(h5-2,4-cyclopentadien-1-yl)[(4S,5S)-2,2-dimethyl-a4,a4,a5,a5-tetraphenyl-1,3-dioxolane-4,5-dimethanolato(2-)-kO4,kO5]-
- 2,2-Dimethoxypropane
- Benzaldehyde
- Methanone, [(4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-diyl]bis[phenyl-
(+)-TADDOL Preparation Products
(+)-TADDOL 공급 업체
Amadis Chemical Company Limited
골드 회원
(CAS:93379-49-8)(+)-TADDOL
주문 번호:A844577
인벤토리 상태:in Stock
재다:100g
순결:99%
마지막으로 업데이트된 가격 정보:Friday, 30 August 2024 07:03
가격 ($):444.0
Email:sales@amadischem.com
Tiancheng Chemical (Jiangsu) Co., Ltd
골드 회원
(CAS:93379-49-8)4S,5S)-(2,2-二甲基-1,3-二氧戊环-4,5-二基)双(二苯基甲醇)
주문 번호:LE5485128
인벤토리 상태:in Stock
재다:25KG,200KG,1000KG
순결:99%
마지막으로 업데이트된 가격 정보:Friday, 20 June 2025 12:43
가격 ($):discuss personally
Email:18501500038@163.com
(+)-TADDOL 관련 문헌
-
Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
-
Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
-
Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
-
Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
93379-49-8 ((+)-TADDOL) 관련 제품
- 6577-41-9(Oxapiumiodide)
- 7374-79-0(Acanthoside B)
- 2568-25-4(Benzaldehyde Propylene Glycol Acetal)
- 4330-34-1(Methyl 2-Deoxy-3,5-di-O-p-toluoyl-D-erythro-pentoside)
- 6988-39-2(Methyl 4,6-O-benzylidene-b-D-galactopyranoside)
- 4132-28-9(2,3,4,6-Tetra-O-benzyl-D-glucopyranose)
- 77-83-8(Ethyl 3-methyl-3-phenylglycidate)
- 10310-32-4((3R,4R,5R)-4-benzyloxy-5-[(1R)-1,2-dibenzyloxyethyl]-2-ethoxy-tetrahydrofuran-3-ol)
- 10338-51-9(Salidroside)
- 464-72-2(1,1,2,2-Tetraphenylethane-1,2-diol)